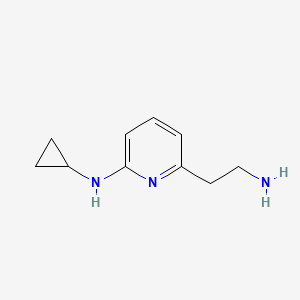

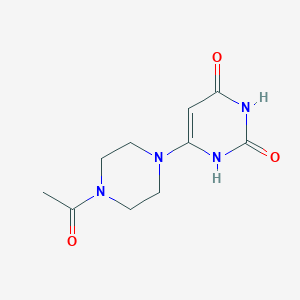

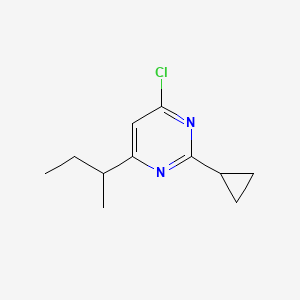

![molecular formula C8H9N3O B1481558 1-ethyl-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde CAS No. 2092531-69-4](/img/structure/B1481558.png)

1-ethyl-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde

Overview

Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

The selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold has been reported using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .Molecular Structure Analysis

The molecular structure of these compounds often involves a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases .Chemical Reactions Analysis

The selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold has been achieved using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases .Physical And Chemical Properties Analysis

Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate, a related compound, has a molecular weight of 179.18 g/mol. It has one hydrogen bond donor, three hydrogen bond acceptors, and three rotatable bonds .Scientific Research Applications

"Synthesis of imidazo[1,2-a]pyridines 'water-mediated' hydroamination and silver-catalyzed aminooxygenation"

This paper discusses the aqueous syntheses of methylimidazo[1,2-a]pyridines without deliberate addition of a catalyst. The process also involves the synthesis of imidazo[1,2-a]pyrazine and imidazo[2,1-a]isoquinoline with good yields under similar conditions. Moreover, using acetonitrile as a solvent and Ag-catalysis, it presents the production of imidazo[1,2-a]pyridine-3-carbaldehydes through intramolecular aminooxygenation (Mohan et al., 2013).

"SYNTHESIS OF 1-FUNCTIONALIZED IMIDAZO[1,5- а ]PYRAZOLO[5,1- с ]PYRAZINES" This study illustrates the reaction of 4-Chloropyrazolo[1,5- a ]pyrazines with ethyl isocyanoacetate to form ethyl imidazo[1,5- a ]pyrazolo[5,1- c ]pyrazine-1-carboxylates. The paper details the process of hydrolysis leading to the corresponding acids and the reduction process yielding alcohols, which are further oxidized to aldehydes (Гринишин et al., 2018).

"Selective hydrolysis of ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate and ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate as a key step in the large-scale synthesis of bicyclic heteroaryl carboxyaldehydes" The paper discusses the differential stability of isomeric mixtures of ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2- and -3-carboxylates towards alkaline hydrolysis. This leads to a nonchromatographic method for their large-scale separation, with the conversion of the desired isomer into 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbaldehyde, a crucial intermediate in the synthesis of bicyclic heteroaryl-substituted 6-alkylidene penems (Nikitenko et al., 2006).

Mechanism of Action

Target of Action

It is known that imidazole-containing compounds, which include 1-ethyl-1h-imidazo[1,2-b]pyrazole-6-carbaldehyde, have a broad range of biological properties and can interact with various biological targets .

Mode of Action

Imidazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .

Biochemical Pathways

Imidazole derivatives are known to influence a wide range of biochemical pathways, leading to diverse downstream effects .

Pharmacokinetics

It is known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

Imidazole derivatives are known to have a wide range of biological activities, suggesting that they can induce various molecular and cellular effects .

Action Environment

Factors such as pH, temperature, and the presence of other molecules can affect the activity of the compound .

Safety and Hazards

Future Directions

Imidazole containing compounds have become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities and there are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . This suggests that there is potential for future research and development in this area.

properties

IUPAC Name |

1-ethylimidazo[1,2-b]pyrazole-6-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c1-2-10-3-4-11-8(10)5-7(6-12)9-11/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBMAPEXLLGOJDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN2C1=CC(=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

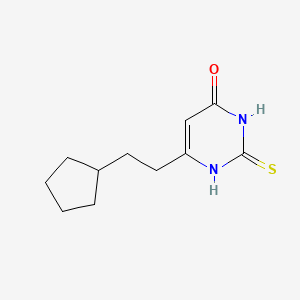

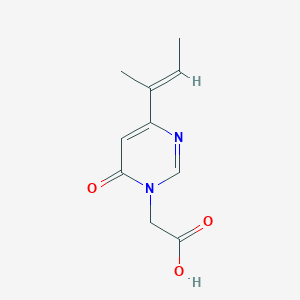

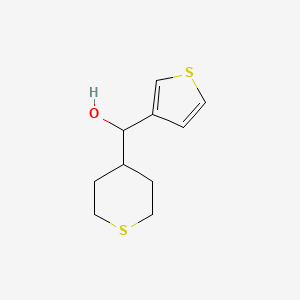

![1-(1,3-dihydroxy-2-methylpropan-2-yl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1481478.png)

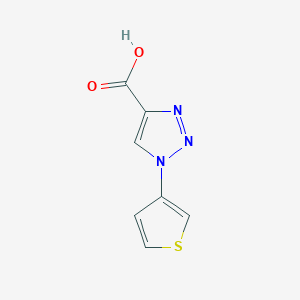

![2-(2-oxo-4-thioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)propanamide](/img/structure/B1481479.png)